Cas no 808-57-1 (2,3,6,7,10,11-Hexamethoxytriphenylene)

2,3,6,7,10,11-Hexamethoxytriphenylene structure
808-57-1 structure
Nombre del producto:2,3,6,7,10,11-Hexamethoxytriphenylene
Número CAS:808-57-1
MF:C24H24O6
Megavatios:408.443767547607
MDL:MFCD00075571
CID:706998
PubChem ID:87571257

2,3,6,7,10,11-Hexamethoxytriphenylene Propiedades químicas y físicas

Nombre e identificación

    • 2,3,6,7,10,11-Hexamethoxytriphenylene
    • Triphenylene,2,3,6,7,10,11-hexamethoxy-
    • TXROZCSFVVIBFI-UHFFFAOYSA-N
    • LS40829
    • 2,3,6,7,10.11-Hexamethoxytriphenylene
    • AX8227281
    • 2,3,6,7,10,11-hexamethoxy triphenylene
    • ST24021456
    • 2,3,6,7,10,11-Hexamethoxytriphenylene (ACI)
    • 2,3,6,7,10,11-Hexakis(methoxy)triphenylene
    • 2,3,6,7,10,11-Hexamethoxytribenzobenzene
    • 808-57-1
    • CS-W009387
    • SCHEMBL1711296
    • YSSJ00704
    • DTXSID70404819
    • C76589
    • SB67046
    • DB-000808
    • H0898
    • AKOS015901614
    • MFCD00075571
    • DS-18496
    • C24H24O6
    • MDL: MFCD00075571
    • Renchi: 1S/C24H24O6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3
    • Clave inchi: TXROZCSFVVIBFI-UHFFFAOYSA-N
    • Sonrisas: O(C)C1C(OC)=CC2C3C(C4C(C=2C=1)=CC(OC)=C(OC)C=4)=CC(OC)=C(OC)C=3

Atributos calculados

  • Calidad precisa: 408.15700
  • Masa isotópica única: 408.157
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 30
  • Cuenta de enlace giratorio: 6
  • Complejidad: 434
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 55.4
  • Xlogp3: 4.7

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.216
  • Punto de fusión: 310-317 ºC
  • Punto de ebullición: 578.6±45.0°C at 760 mmHg
  • Punto de inflamación: 235.8°C
  • índice de refracción: 1.632
  • PSA: 55.38000
  • Logp: 5.19780
  • Disolución: Not determined

2,3,6,7,10,11-Hexamethoxytriphenylene Información de Seguridad

2,3,6,7,10,11-Hexamethoxytriphenylene Datos Aduaneros

  • Código HS:2909309090
  • Datos Aduaneros:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,3,6,7,10,11-Hexamethoxytriphenylene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026217-1g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 95%
1g
¥374 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026217-5g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 95%
5g
¥1310 2024-05-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044078-250mg
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 97%
250mg
¥40.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044078-5g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 97%
5g
¥367.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044078-10g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 97%
10g
¥712.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0898-1G
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 >95.0%(HPLC)
1g
¥490.00 2024-04-15
eNovation Chemicals LLC
D756722-10g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 98%
10g
$135 2024-06-07
TRC
H296713-500mg
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1
500mg
$ 115.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H81570-5g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 97%
5g
¥332.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H81570-250mg
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1
250mg
¥106.0 2021-09-09

2,3,6,7,10,11-Hexamethoxytriphenylene Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane
Referencia
1,5,9-Triazacoronenes: a Family of Polycyclic Heteroarenes Synthesized by a Threefold Pictet-Spengler Reaction
Wei, Junfa; et al, Angewandte Chemie, 2010, 49(44), 8209-8213

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  5,5′-Bis(trifluoromethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ;  10 min, 80 °C; 14 h, 80 °C
Referencia
Nickel-Catalyzed Electroreductive Syntheses of Triphenylenes Using ortho-Dihalobenzene-Derived Benzynes
Li, Zhao-Ming; et al, Chinese Journal of Chemistry, 2022, 40(19), 2335-2344

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Iron chloride (FeCl3)
Referencia
A high yield easy method for the preparation of alkoxy-substituted triphenylenes
Naarmann, Herbert; et al, Synthesis, 1994, (5), 477-8

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  1 min, rt
1.2 Reagents: Potassium tert-butoxide ;  16 h, 100 °C
Referencia
Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes
Garcia-Lopez, Jose-Antonio; et al, Organic Letters, 2014, 16(9), 2338-2341

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Methanesulfonic acid Catalysts: Carbon Solvents: Toluene ;  21 h, 70 °C
1.2 Reagents: Alumina
Referencia
Carbocatalytic Oxidative Dehydrogenative Couplings of (Hetero)Aryls by Oxidized Multi-Walled Carbon Nanotubes in Liquid Phase
Wirtanen, Tom ; et al, Chemistry - A European Journal, 2019, 25(53), 12288-12293

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Bis(triphenylphosphine) nickel dibromide Solvents: Tetrahydrofuran ;  heated
Referencia
O-Dihaloarenes as aryne precursors for nickel-catalyzed [2 + 2 + 2] cycloaddition with alkynes and nitriles
Hsieh, Jen-Chieh; et al, Chemical Communications (Cambridge, 2008, (26), 2992-2994

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Molybdenum pentachloride Solvents: Dichloromethane ;  rt
Referencia
Over-Oxidation as the Key Step in the Mechanism of the MoCl5-Mediated Dehydrogenative Coupling of Arenes
Schubert, Moritz; et al, Angewandte Chemie, 2016, 55(3), 1156-1159

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid ,  Oxygen Catalysts: Palladium Solvents: 2,2,2-Trifluoroethanol ;  0.3 h, rt
Referencia
Aerobic Oxidative Intramolecular Aromatic Coupling via Heterogeneous Metal Catalysts
Fujimoto, Shigenobu; et al, Advanced Synthesis & Catalysis, 2016, 358(19), 3057-3061

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride ,  Oxygen Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, rt
1.3 rt; overnight, rt
Referencia
Facile Cyclization of Terphenyl to Triphenylene: A New Chemodosimeter for Fluoride Ions
Bhalla, Vandana; et al, Organic Letters, 2010, 12(3), 628-631

2,3,6,7,10,11-Hexamethoxytriphenylene Raw materials

2,3,6,7,10,11-Hexamethoxytriphenylene Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:808-57-1)2,3,6,7,10,11-HEXAMETHOXYTRIPHENYLENE
sfd3641
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:808-57-1)2,3,6,7,10,11-Hexamethoxytriphenylene
A864639
Pureza:99%
Cantidad:25g
Precio ($):248.0